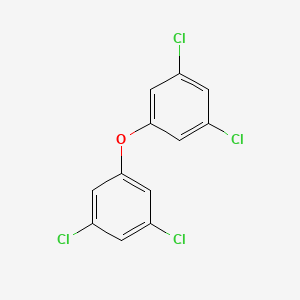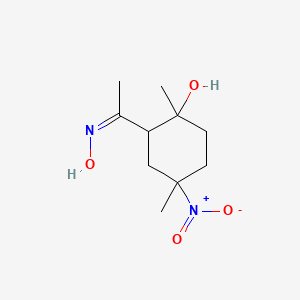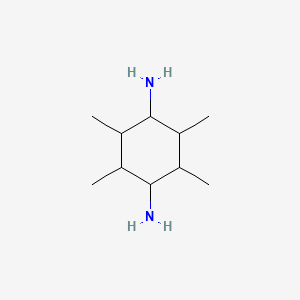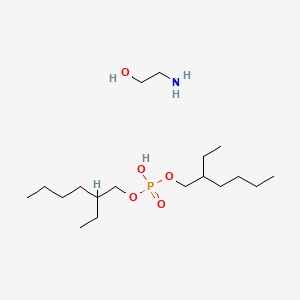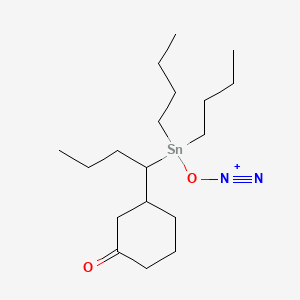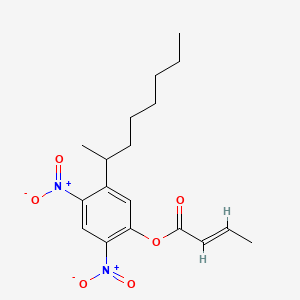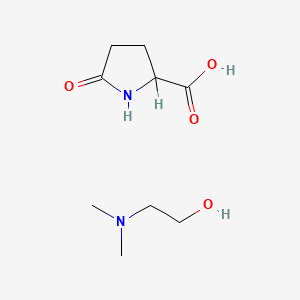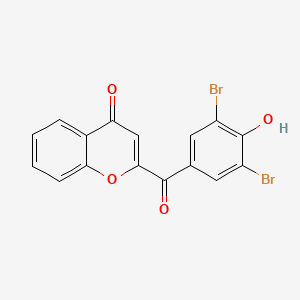
2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone typically involves the bromination of 4-hydroxybenzoyl compounds followed by cyclization to form the benzopyrone structure. One common method involves the use of p-cresol and bromine as raw materials, adopting a solvent-free continuous pipeline reaction device. This method includes a two-stage control process of low and high temperatures to ensure the efficient production of the compound .
Chemical Reactions Analysis
2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to enzyme dysfunction.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone involves its interaction with specific molecular targets. One known target is the enzyme tyrosine-protein phosphatase non-receptor type 1, where the compound acts as an inhibitor. This interaction disrupts the enzyme’s activity, leading to various biological effects. The pathways involved in this mechanism are still under investigation, but it is believed that the compound affects signaling pathways related to cell growth and metabolism .
Comparison with Similar Compounds
2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone can be compared with other similar compounds such as:
Benzbromarone: This compound also contains a benzopyrone structure and is used as a uricosuric agent in the treatment of gout.
3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethylbenzofuran: Similar in structure, this compound is studied for its potential as an enzyme inhibitor.
3,5-Dibromo-4-hydroxybenzoic acid: This compound is an intermediate in the synthesis of various organic compounds and has similar chemical properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Properties
CAS No. |
71581-85-6 |
|---|---|
Molecular Formula |
C16H8Br2O4 |
Molecular Weight |
424.04 g/mol |
IUPAC Name |
2-(3,5-dibromo-4-hydroxybenzoyl)chromen-4-one |
InChI |
InChI=1S/C16H8Br2O4/c17-10-5-8(6-11(18)16(10)21)15(20)14-7-12(19)9-3-1-2-4-13(9)22-14/h1-7,21H |
InChI Key |
ZORAVFNONZHSOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





